tert-Butyl 5'-hydroxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate tert-Butyl 5'-hydroxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17693246
InChI: InChI=1S/C15H20N2O3/c1-14(2,3)20-13(19)17-8-15(9-17)7-16-12-5-4-10(18)6-11(12)15/h4-6,16,18H,7-9H2,1-3H3
SMILES:
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol

tert-Butyl 5'-hydroxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

CAS No.:

Cat. No.: VC17693246

Molecular Formula: C15H20N2O3

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5'-hydroxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate -

Specification

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
IUPAC Name tert-butyl 5-hydroxyspiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate
Standard InChI InChI=1S/C15H20N2O3/c1-14(2,3)20-13(19)17-8-15(9-17)7-16-12-5-4-10(18)6-11(12)15/h4-6,16,18H,7-9H2,1-3H3
Standard InChI Key DCJHHOZEZDFVCW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)O

Introduction

tert-Butyl 5'-hydroxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a complex organic compound featuring a spiro arrangement between an azetidine and an indole ring. This compound belongs to the class of spirocyclic indoles and azetidines, which are often investigated for their biological activities. The molecular formula of this compound is associated with a molecular weight of approximately 274.32 g/mol, and it is cataloged under the Chemical Abstracts Service with the number 1251001-73-6.

Synthesis Methods

The synthesis of tert-Butyl 5'-hydroxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate typically involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature, solvent choice, and catalysts, to optimize yield and purity. Common approaches may involve the use of specific reagents and conditions tailored to achieve the desired structural characteristics.

Synthesis Steps:

  • Starting Materials: Typically involve azetidine and indole precursors.

  • Reaction Conditions: Inert atmospheres (e.g., nitrogen or argon) are often used to prevent unwanted side reactions.

  • Solvents: Polar aprotic solvents like dimethyl sulfoxide or acetonitrile may be utilized.

Potential Applications

This compound is of interest in medicinal chemistry due to its potential biological activity. The exploration of its properties and reactions could lead to significant advancements in drug development and other fields within chemistry. Spirocyclic compounds like tert-Butyl 5'-hydroxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate are often investigated for their potential in targeting neurological or oncological pathways.

Potential Uses:

  • Pharmaceutical Research: Due to its bioactive properties.

  • Drug Development: Potential applications in developing new therapeutic agents.

Chemical Reactions and Versatility

The compound can participate in various chemical reactions typical for spirocyclic compounds. These reactions highlight its versatility for further synthetic applications. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are employed to monitor reaction progress and product purity.

Reaction Types:

  • Nucleophilic Substitution: Possible due to the presence of functional groups.

  • Ring-Opening Reactions: May occur under specific conditions.

Future Directions:

  • Biological Assays: Needed to determine specific biological activities.

  • Pharmacological Studies: Could reveal potential therapeutic uses.

Comparison with Related Compounds

Other spirocyclic compounds, such as tert-Butyl 7'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate, also feature complex molecular structures with potential applications in medicinal chemistry. These compounds often undergo similar synthesis processes and may exhibit biological activities relevant to pharmaceutical research.

Comparison Table:

CompoundMolecular WeightCAS NumberPotential Applications
tert-Butyl 5'-hydroxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylateApproximately 274.32 g/mol1251001-73-6Pharmaceutical Research, Drug Development
tert-Butyl 7'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylateApproximately 294.77 g/mol2060046-88-8Medicinal Chemistry, Potential Oncological Targets

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